molecular formula C5H6BrNOS B6152303 2-(4-bromo-1,2-thiazol-5-yl)ethan-1-ol CAS No. 2168450-38-0

2-(4-bromo-1,2-thiazol-5-yl)ethan-1-ol

Cat. No.: B6152303
CAS No.: 2168450-38-0
M. Wt: 208.1
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Description

2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol (CAS 2168450-38-0) is a brominated heterocyclic compound of interest in advanced research and development. This chemical serves as a versatile synthetic intermediate, with its bromo and hydroxyethyl functional groups making it a valuable scaffold for constructing more complex molecules . The core isothiazole structure is a subject of significant investigation in material science. Research into thiazole-based compounds highlights their potential in creating novel nonlinear optical (NLO) materials for applications in photonics, optical switching, and laser technology . Furthermore, thiazole derivatives are extensively explored in medicinal chemistry for their diverse biological activities. The structural motif is a common feature in pharmacologically active molecules, with some derivatives showing promising activity against infectious diseases . This product is intended for research purposes as a chemical building block. Researchers can leverage its reactive sites for further functionalization to create targeted compounds for specific applications. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2168450-38-0

Molecular Formula

C5H6BrNOS

Molecular Weight

208.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Overview

The most straightforward route to 2-(4-bromo-1,2-thiazol-5-yl)ethan-1-ol involves the nucleophilic ring-opening of ethylene oxide by 4-bromo-1,2-thiazole. This method, reported by VulcanChem, proceeds under controlled conditions to ensure regioselectivity and minimize side reactions. The thiazole’s bromine atom at the 4-position activates the ring toward electrophilic substitution, while the ethylene oxide introduces the ethanolic side chain.

Optimization Challenges

Key challenges include controlling exothermicity during ethylene oxide addition and preventing polymerization of the epoxide. Temperature modulation (-60°C to -20°C) and slow reagent addition are critical, as exemplified in analogous bromination protocols. Post-reaction workup typically involves neutralization of residual acid or base, followed by solvent distillation and chromatographic purification to isolate the product.

Lithiation-Electrophilic Quenching Strategies

Lithiation of Brominated Thiazole Precursors

A more complex but higher-yielding approach involves lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole followed by quenching with acetaldehyde. This method, detailed by Sinenko et al., leverages the strong base tert-butyllithium (t-BuLi) to deprotonate the thiazole at low temperatures (-70°C to -80°C), generating a reactive lithio-intermediate.

Reaction Sequence

  • Lithiation : t-BuLi abstracts a proton adjacent to the bromine atom, forming a lithiated species.

  • Electrophilic Quenching : Acetaldehyde is added, undergoing nucleophilic attack by the lithio-intermediate to yield 1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol.

  • Deprotection : The 1,3-dioxolane protecting group is hydrolyzed under acidic conditions to unmask the primary alcohol.

Experimental Parameters and Yields

ParameterValue/DetailSource
Temperature-70°C to -80°C (lithiation)
ElectrophileAcetaldehyde (1.87 g, 42.5 mmol)
SolventAnhydrous THF
WorkupQuenching with H₂O, EtOAc extraction
Yield92% (after chromatography)

Spectral Characterization

The product was confirmed via:

  • IR Spectroscopy : O-H stretch at 3372 cm⁻¹, C-Br at 698 cm⁻¹.

  • ¹H NMR : δ 1.35 (d, J = 6.6 Hz, CH₃), δ 4.15 (m, OCH₂CH₂O).

Comparative Analysis of Methodologies

Yield and Scalability

  • Direct Alkylation : Limited yield data is available, but analogous epoxide reactions typically achieve 60–75% yields.

  • Lithiation-Quenching : Superior yields (92%) and reproducibility, albeit requiring cryogenic conditions and air-sensitive reagents.

Practical Considerations

  • Cost : Ethylene oxide is inexpensive but hazardous, requiring specialized handling.

  • Complexity : Lithiation demands rigorous anhydrous conditions and expertise in handling t-BuLi.

Industrial and Research Applications

Pharmaceutical Intermediates

The ethanolic moiety facilitates conjugation with biomolecules, making the compound a candidate for prodrug development.

Materials Science

Bromine’s leaving-group ability enables cross-coupling reactions (e.g., Suzuki-Miyaura) to construct thiazole-containing polymers .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1,2-thiazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Thiazole derivatives, including 2-(4-bromo-1,2-thiazol-5-yl)ethan-1-ol, are well-known for their biological activities . They are primarily explored for:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
  • Antifungal Properties : Research indicates that thiazole derivatives can inhibit fungal growth, thus serving as potential antifungal agents.
  • Antiviral Effects : Preliminary studies suggest that these compounds may interfere with viral replication mechanisms.
  • Anticancer Activity : Thiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Biological Studies

In biological research, this compound is utilized to:

  • Investigate the mechanisms of action of thiazole derivatives on cellular pathways.
  • Study interactions with specific enzymes and receptors , aiding in understanding how these compounds exert their biological effects.

Materials Science

The compound also finds applications in materials science:

  • Organic Semiconductors : Thiazole derivatives are integral in developing organic electronic materials due to their semiconducting properties.
  • Light-emitting Diodes (LEDs) : Research has shown that thiazole compounds can be used in the fabrication of LEDs, contributing to advancements in optoelectronic devices.

Agriculture

In agricultural chemistry, this compound is explored for its potential as:

  • Agrochemicals : The compound can be developed into fungicides and herbicides to protect crops from pests and diseases.

Chemical Properties and Reactions

The compound undergoes various chemical reactions, which can be leveraged for synthesizing new derivatives:

Reaction TypeDescription
Oxidation The ethan-1-ol group can be oxidized to yield aldehydes or carboxylic acids.
Reduction The bromine atom can be reduced to form hydrogen-substituted thiazole derivatives.
Substitution The bromine atom can be replaced with nucleophiles like amines or thiols.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1,2-thiazol-5-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and ethan-1-ol group can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Bromine Positioning : In 2-(4-bromo-1,2-thiazol-5-yl)ethan-1-ol, the bromine at the 4-position of the thiazole ring creates a steric hindrance that may influence regioselectivity in reactions. In contrast, 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol () features bromine and fluorine on a pyridine ring, introducing both steric and electronic effects (e.g., increased electrophilicity) .
  • Heterocycle Type : Thiazoles (sulfur and nitrogen) vs. triazoles (three nitrogens, ) exhibit differences in aromaticity and hydrogen-bonding capacity. Triazoles often show higher metabolic stability in pharmaceutical applications, whereas thiazoles are more electron-deficient, favoring electrophilic substitutions .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(4-bromo-1,2-thiazol-5-yl)ethan-1-ol, and how can purity be optimized?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclization reactions involving brominated thiazole precursors. For example, refluxing in ethanol with catalysts (e.g., sodium) followed by recrystallization from ethanol/water (1:2) improves purity . Purity validation requires HPLC (≥97% threshold) and NMR spectroscopy to confirm the absence of byproducts like unreacted bromothiazole intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies the hydroxyl group (δ ~1.8-2.2 ppm for -CH₂OH) and thiazole ring protons (δ ~7.5-8.5 ppm) .
  • X-ray crystallography : Resolves stereoelectronic effects, as demonstrated for structurally analogous thiazole derivatives in single-crystal studies (R factor <0.05) .
  • FTIR : Confirms the -OH stretch (~3200-3600 cm⁻¹) and C-Br vibration (~550-650 cm⁻¹) .

Advanced Research Questions

Q. How can solvent selection influence the reaction kinetics of this compound in nucleophilic substitution reactions?

  • Methodological Answer: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions by stabilizing transition states, while protic solvents (e.g., ethanol) may slow kinetics due to hydrogen bonding. Solvent effects can be quantified via Arrhenius plots under controlled temperatures (e.g., 25–80°C) . Computational modeling (DFT) using SMILES notations (e.g., CN1C(=NN=C1SCCO)CCN) predicts solvation energies .

Q. What strategies mitigate organic degradation during prolonged experimental workflows involving this compound?

  • Methodological Answer: Degradation (e.g., oxidation of the hydroxyl group) can be minimized by:

  • Temperature control : Continuous cooling (4°C) during storage reduces thermal degradation .
  • Inert atmospheres : Conducting reactions under nitrogen/argon prevents oxidation .
  • Stabilizers : Adding radical scavengers (e.g., BHT) at 0.1-1.0 wt% preserves integrity .

Q. How do researchers resolve contradictions in spectral data for bromothiazole derivatives?

  • Methodological Answer: Contradictions (e.g., unexpected NMR splitting) arise from dynamic effects like tautomerism or residual solvents. Strategies include:

  • Variable-temperature NMR : Identifies tautomeric shifts (e.g., thiazole ring proton exchange) .
  • Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and rules out adducts .
  • Replication : Repetition under anhydrous conditions excludes moisture interference .

Q. What computational approaches predict the reactivity of the bromine substituent in cross-coupling reactions?

  • Methodological Answer:

  • DFT calculations : Optimize transition states for Suzuki-Miyaura couplings using bromine’s electronegativity (Mulliken charges) and bond dissociation energies .
  • Molecular docking : Models interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict regioselectivity .
  • InChI key-based databases : Cross-reference reactivity with analogs (e.g., FEZSGAFZKJQXDM-UHFFFAOYSA-N) .

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